molecular formula C10H11BrO3S B1399113 Ethyl 2-(4-bromophenylsulfinyl)acetate CAS No. 145835-14-9

Ethyl 2-(4-bromophenylsulfinyl)acetate

Cat. No.: B1399113
CAS No.: 145835-14-9
M. Wt: 291.16 g/mol
InChI Key: TVFVNZBSCWVIQV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11BrO3S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfinyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenylsulfinyl)acetate typically involves the reaction of 4-bromobenzenesulfinic acid with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce the reaction time. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenylsulfinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, palladium on carbon, tetrahydrofuran as solvent, room temperature to reflux.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to reflux.

Major Products Formed

    Oxidation: Ethyl 2-(4-bromophenylsulfonyl)acetate.

    Reduction: Ethyl 2-(4-phenylsulfinyl)acetate.

    Substitution: Ethyl 2-(4-substituted phenylsulfinyl)acetate.

Scientific Research Applications

Ethyl 2-(4-bromophenylsulfinyl)acetate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfinyl and ester functional groups.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the sulfinyl group can impart unique biological activities.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenylsulfinyl)acetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the sulfinyl group can act as a directing group, facilitating the formation of specific products. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenylsulfinyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenylsulfinyl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(4-methylphenylsulfinyl)acetate: Similar structure but with a methyl group instead of bromine.

    Ethyl 2-(4-nitrophenylsulfinyl)acetate: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other substituents. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)sulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFVNZBSCWVIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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